molecular formula C11H10N2S B11556374 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

Katalognummer: B11556374
Molekulargewicht: 202.28 g/mol
InChI-Schlüssel: BPVNCOYCXFFEQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with an ethenylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-ethenylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, phase transfer catalysts and other advanced techniques may be employed to improve reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N2S

Molekulargewicht

202.28 g/mol

IUPAC-Name

4-(4-ethenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N2S/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h2-7H,1H2,(H2,12,13)

InChI-Schlüssel

BPVNCOYCXFFEQZ-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=C(C=C1)C2=CSC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.